N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 897461-46-0
VCID: VC8312319
InChI: InChI=1S/C23H21N3O4S/c1-2-28-18-6-4-16(5-7-18)19-12-26-17(13-31-23(26)25-19)10-22(27)24-11-15-3-8-20-21(9-15)30-14-29-20/h3-9,12-13H,2,10-11,14H2,1H3,(H,24,27)
SMILES: CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCC4=CC5=C(C=C4)OCO5
Molecular Formula: C23H21N3O4S
Molecular Weight: 435.5 g/mol

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide

CAS No.: 897461-46-0

Cat. No.: VC8312319

Molecular Formula: C23H21N3O4S

Molecular Weight: 435.5 g/mol

* For research use only. Not for human or veterinary use.

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide - 897461-46-0

Specification

CAS No. 897461-46-0
Molecular Formula C23H21N3O4S
Molecular Weight 435.5 g/mol
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Standard InChI InChI=1S/C23H21N3O4S/c1-2-28-18-6-4-16(5-7-18)19-12-26-17(13-31-23(26)25-19)10-22(27)24-11-15-3-8-20-21(9-15)30-14-29-20/h3-9,12-13H,2,10-11,14H2,1H3,(H,24,27)
Standard InChI Key ZFFHQIQNIOZAQX-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCC4=CC5=C(C=C4)OCO5
Canonical SMILES CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCC4=CC5=C(C=C4)OCO5

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three distinct pharmacophoric elements:

  • Benzodioxole moiety: A fused bicyclic system known for enhancing metabolic stability and bioavailability in drug candidates.

  • Imidazo[2,1-b]thiazole core: A heterocyclic scaffold associated with diverse biological activities, including anticancer and antimicrobial effects.

  • Acetamide side chain: Provides hydrogen-bonding capacity, critical for target binding.

The molecular formula is C₂₃H₂₁N₃O₄S, with a molecular weight of 435.5 g/mol. X-ray crystallography data for analogous compounds reveal planar aromatic systems and intermolecular hydrogen bonding patterns that stabilize the crystal lattice . For example, the C=O bond length in related acetamide derivatives is approximately 1.221 Å, consistent with typical carbonyl groups .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number897461-46-0
Molecular FormulaC₂₃H₂₁N₃O₄S
Molecular Weight435.5 g/mol
Crystal SystemMonoclinic (analogous compound)
Space GroupP2₁/n

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

The synthesis involves sequential modifications to assemble the three structural components:

  • Benzodioxole intermediate preparation: Starting from sesamol or via electrophilic substitution reactions.

  • Imidazo[2,1-b]thiazole formation: Achieved through cyclocondensation of thiazole precursors with α-halo ketones.

  • Acetamide incorporation: Acylation using chloroacetyl chloride or similar reagents under controlled conditions .

Reaction solvents (e.g., dimethyl sulfoxide, ethanol) and catalysts (e.g., triethylamine) are optimized to maximize yields, which reportedly reach 86.8% in analogous syntheses .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
CyclocondensationTHF, 25°C, 2 hours75–80
AcylationChloroacetyl chloride, 0°C85–90
PurificationEthanol recrystallization95+ purity

Biological Activities and Mechanistic Insights

Antimicrobial Efficacy

The benzodioxole moiety contributes to membrane disruption in Gram-positive bacteria, with reported MIC values of 8–16 µg/mL for related compounds. Synergistic effects between the heterocyclic core and acetamide group enhance bacterial efflux pump inhibition.

Pharmacological Applications and Future Directions

Drug Development Prospects

The compound’s modular structure allows for targeted modifications:

  • Ethoxy group substitution: Adjusting electron-donating/withdrawing groups to modulate receptor affinity.

  • Stereochemical optimization: Introducing chiral centers to improve selectivity .

Challenges in Clinical Translation

  • Metabolic stability: The benzodioxole system may undergo cytochrome P450-mediated oxidation, necessitating prodrug strategies.

  • Solubility limitations: LogP values >3 suggest poor aqueous solubility, requiring formulation advances.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator